2-[(4-Methoxyphenyl)methoxy]iodobenzene
Description
2-[(4-Methoxyphenyl)methoxy]iodobenzene is an ortho-substituted iodobenzene derivative featuring a (4-methoxyphenyl)methoxy group. Its molecular formula is inferred as C₁₄H₁₃IO₃, with an approximate molecular weight of 355.9 g/mol (calculated from atomic masses: I = 126.9, C = 168, H = 13, O = 48). Structurally, the compound consists of an iodine atom at the ortho position of a benzene ring, connected via an ether linkage to a 4-methoxyphenylmethyl group.
Properties
IUPAC Name |
1-iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTAVACCUJLZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716843 | |
| Record name | 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637301-05-4 | |
| Record name | 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-Methoxyphenyl)methoxy]iodobenzene can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for cost and efficiency. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-[(4-Methoxyphenyl)methoxy]iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-substituted benzene derivative.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
2-[(4-Methoxyphenyl)methoxy]iodobenzene serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized in the preparation of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor in creating various organic compounds. |
| Pharmaceutical Development | Acts as a building block for drug synthesis. |
Biology
Enzyme Mechanisms and Protein Interactions:
The compound can be employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its derivatives may function as probes or inhibitors in biochemical assays.
Cellular Effects:
Research indicates that 2-[(4-Methoxyphenyl)methoxy]iodobenzene can influence cellular processes such as cell signaling pathways and gene expression. It may modulate the activity of signaling molecules like STAT3, which is crucial for cell growth and apoptosis.
| Biological Application | Impact |
|---|---|
| Enzyme Studies | Investigates enzyme activity and inhibition. |
| Gene Expression Modulation | Alters transcription factor activity. |
Medicine
Therapeutic Agent Development:
The compound has potential applications in developing new therapeutic agents. Modifications to its structure can enhance biological activity and selectivity for specific targets.
Toxicological Studies:
Studies on dosage effects in animal models reveal that low doses may exhibit minimal toxicity while higher doses could induce oxidative stress and inflammation.
| Medical Application | Notes |
|---|---|
| Drug Development | Potential for creating targeted therapies. |
| Toxicology | Importance of dose optimization to minimize adverse effects. |
Industry
Manufacture of Specialty Chemicals:
In industrial settings, 2-[(4-Methoxyphenyl)methoxy]iodobenzene is used in producing specialty chemicals and materials, including electronic materials and coatings due to its unique properties.
| Industrial Application | Usage |
|---|---|
| Specialty Chemicals | Utilized in the production of advanced materials. |
| Electronic Materials | Employed in coatings and other applications. |
Case Studies
-
Synthesis of Novel Compounds:
A study demonstrated the successful use of 2-[(4-Methoxyphenyl)methoxy]iodobenzene as a precursor for synthesizing new benzene derivatives through electrophilic aromatic substitution reactions, showcasing its versatility in organic synthesis . -
Biochemical Pathways Investigation:
Research highlighted how this compound interacts with cytochrome P450 enzymes, emphasizing its role in metabolic pathways involving aromatic compounds . -
Therapeutic Development:
A patent describes processes involving derivatives of 2-[(4-Methoxyphenyl)methoxy]iodobenzene aimed at developing pharmaceutical compositions for preventing thromboembolic events, indicating its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]iodobenzene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Data Table of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| Iodobenzene | C₆H₅I | 204.01 | -29 | 188 | Simple iodobenzene |
| 4-Iodoanisole (4-Methoxyiodobenzene) | C₇H₇IO | 234.04 | 48–51 | 237 | Para-methoxy on iodobenzene |
| 4-Methoxy-2-iodophenol | C₇H₇IO₂ | 250.03 | Not reported | Not reported | Ortho-iodo, para-methoxy, phenolic -OH |
| 4-(trans-4-Methoxymethylcyclohexyl)iodobenzene | C₁₄H₁₉IO | 330.20 | Not reported | Not reported | Cyclohexyl-methoxymethyl substituent |
| 2-[(4-Methoxyphenyl)methoxy]iodobenzene (Target) | C₁₄H₁₃IO₃ | ~355.9 | Not available | Not available | Ortho-iodo with aryl ether substituent |
Structural and Functional Analysis
- Iodobenzene : The simplest analogue lacks substituents beyond iodine, resulting in low melting (-29°C) and boiling points (188°C) due to weak intermolecular forces . Its reactivity in Ullmann or Suzuki couplings is well-documented, but the absence of functional groups limits further derivatization.
- 4-Iodoanisole : The para-methoxy group enhances molecular polarity compared to iodobenzene, raising the melting point to 48–51°C . The methoxy group’s electron-donating nature may moderate the iodine’s electrophilicity in substitution reactions.
- 4-Methoxy-2-iodophenol: The phenolic -OH introduces hydrogen bonding, likely increasing solubility in polar solvents compared to 4-iodoanisole. This structure is a candidate for chelation or antioxidant applications .
Biological Activity
2-[(4-Methoxyphenyl)methoxy]iodobenzene, also known as 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene, is an organic compound with significant biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in scientific research and medicine.
This compound is primarily involved in biochemical reactions through its interactions with enzymes and proteins. The iodine atom in its structure can participate in electrophilic aromatic substitution , making it a reactive intermediate in various chemical reactions. A notable interaction occurs with cytochrome P450 , an enzyme crucial for the metabolism of aromatic compounds.
| Property | Description |
|---|---|
| Molecular Formula | C10H11IO3 |
| Molecular Weight | 292.1 g/mol |
| Solubility | Soluble in organic solvents |
| Reactivity | Participates in electrophilic aromatic substitution |
Cellular Effects
2-[(4-Methoxyphenyl)methoxy]iodobenzene influences various cellular processes, including cell signaling pathways and gene expression. Research indicates that it can modulate the activity of signal transducer and activator of transcription 3 (STAT3) , which is integral to cell growth and apoptosis regulation.
Case Study: STAT3 Modulation
In a study focusing on neuroinflammation, this compound demonstrated the ability to inhibit STAT3 activity, leading to reduced inflammatory responses in neuronal cells exposed to lipopolysaccharides (LPS). This suggests potential therapeutic roles in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, the compound exerts its biological effects by binding to specific biomolecules. The iodine atom can form covalent bonds with nucleophilic sites on enzymes, leading to either inhibition or activation of enzymatic activities. Additionally, it can induce changes in gene expression by interacting with transcription factors.
Metabolic Pathways
The metabolism of 2-[(4-Methoxyphenyl)methoxy]iodobenzene primarily involves oxidative transformations mediated by cytochrome P450 enzymes. These reactions yield hydroxylated metabolites that can undergo further conjugation reactions, enhancing their solubility and facilitating excretion.
Table 2: Metabolic Pathways
| Pathway | Description |
|---|---|
| Oxidative Metabolism | Conversion via cytochrome P450 |
| Conjugation Reactions | Glucuronidation and sulfation |
Transport and Distribution
The transport of this compound within cells occurs via passive diffusion or active transport mechanisms. Once inside the cell, it interacts with intracellular proteins that influence its localization and accumulation. Factors such as blood flow and tissue permeability significantly affect its distribution.
Subcellular Localization
The localization of 2-[(4-Methoxyphenyl)methoxy]iodobenzene is determined by targeting signals that direct it to specific cellular compartments. Its ability to localize within the nucleus enhances its potential to modulate gene expression through interactions with transcription factors.
Scientific Research Applications
The compound has several noteworthy applications in scientific research:
- Chemistry : Serves as a building block for synthesizing complex organic molecules.
- Biology : Useful in studying enzyme mechanisms and protein-ligand interactions.
- Medicine : Potential for developing new therapeutic agents targeting various diseases.
- Industry : Employed in manufacturing specialty chemicals and materials.
Q & A
Q. What are the key physical and spectroscopic properties of 2-[(4-Methoxyphenyl)methoxy]iodobenzene?
While direct data for 2-[(4-Methoxyphenyl)methoxy]iodobenzene is limited in the provided evidence, analogs like 4-Iodoanisole (CAS 696-62-8) offer insights:
- Melting Point : 48–51°C
- Boiling Point : 237°C at 726 mmHg
- Molecular Weight : ~234.04 g/mol .
For structural characterization, techniques like NMR and X-ray crystallography (e.g., as applied to (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine ) are recommended. Cross-reference with NIST spectral databases for validation .
Q. What are common synthetic routes for aryl methoxy-iodo compounds?
Aryl methoxy-iodo derivatives are typically synthesized via:
- Electrophilic iodination : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of methoxy-protected aromatic substrates .
- Cross-coupling reactions : Pd-catalyzed methods (e.g., Suzuki-Miyaura) with boronic acids, as demonstrated in the synthesis of 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline .
Key Considerations : Optimize reaction temperature (e.g., 80–100°C for PdCl₂(PPh₃)₂ systems) and use anhydrous solvents (DMF, THF) to minimize hydrolysis .
Q. How can researchers verify the purity of this compound?
- Chromatography : Use silica-gel column chromatography with hexane/ethyl acetate gradients for purification .
- Melting Point Analysis : Compare observed values against literature data (e.g., 4-Iodoanisole: 48–51°C ).
- Spectroscopic Confirmation : Match IR (C-O stretch ~1250 cm⁻¹) and ¹H NMR (methoxy singlet at δ 3.7–3.9 ppm) to expected signals .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the iodo and methoxy groups in cross-coupling reactions?
- Steric Hindrance : Bulky methoxy groups at the para position can slow oxidative addition in Pd-catalyzed reactions. Use bulky ligands (e.g., PCy₃) to stabilize intermediates .
- Electronic Effects : The electron-donating methoxy group activates the aryl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Adjust catalyst loading (e.g., 5 mol% Pd(OAc)₂) to enhance yields in coupling reactions .
Data Contradiction Note : Conflicting reports on reaction efficiency may arise from solvent polarity—validate conditions via controlled experiments.
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
- X-ray Crystallography : Resolve ambiguities in bond angles/distances using high-resolution data (e.g., as in ).
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental results to identify discrepancies in methoxy group orientation .
Example : For 4-Methoxy-2-iodophenol (CAS 312534-71-7), computational models may underestimate hydrogen bonding—rely on empirical data for accurate analysis .
Q. How can researchers optimize multi-step syntheses involving methoxy-protecting groups?
- Protecting Group Strategy : Use p-methoxybenzyl (PMB) groups for acid-labile protection, as in nucleoside synthesis .
- Step Efficiency : Monitor intermediates via TLC (e.g., Rf = 0.3 in 7:3 hexane/EtOAc) to minimize side reactions .
Case Study : A four-step synthesis of a methoxyphenylpropoxy derivative achieved 62% overall yield by optimizing deprotection (TFA/CH₂Cl₂) and coupling (EDC/HOBt) steps .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed cross-coupling for scalability , and validate purity via HPLC-MS.
- Data Validation : Cross-check melting points with analogs (e.g., 4-Iodoanisole ) and use NIST databases for spectral alignment .
- Contradiction Resolution : Replicate literature protocols with controlled variables (e.g., solvent, catalyst) to identify optimal conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
